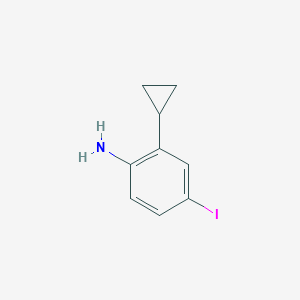

2-Cyclopropyl-4-iodoaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyclopropyl-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYAHNBRRNJYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295890 | |

| Record name | Benzenamine, 2-cyclopropyl-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704065-05-3 | |

| Record name | Benzenamine, 2-cyclopropyl-4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-cyclopropyl-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropyl 4 Iodoaniline and Its Advanced Precursors

Direct Synthesis of 2-Cyclopropyl-4-iodoaniline

Direct synthesis aims to introduce the cyclopropyl (B3062369) and iodo groups onto an aniline (B41778) scaffold in the final stages of the synthesis. This often involves navigating challenges of regioselectivity to ensure the correct placement of each substituent.

Introducing a cyclopropyl group at the ortho-position of an iodoaniline, such as 4-iodoaniline (B139537), is a significant synthetic challenge. The primary difficulty lies in achieving C-H functionalization at the C2 position in a chemo- and regioselective manner. While direct ortho-cyclopropylation of iodoanilines is not widely documented, modern synthetic strategies offer potential pathways.

Transition-metal catalysis presents a promising approach. Methodologies developed for the ortho-alkenylation of anilines using magnesium catalysts could potentially be adapted for cyclopropylation. nih.gov Similarly, iridium-catalyzed ortho C-H borylation reactions, which are influenced by the choice of diboron (B99234) partner to control regioselectivity, could create an intermediate that is subsequently converted to a cyclopropyl group. digitellinc.com These methods highlight a strategy where the aniline's amino group directs the metal catalyst to the adjacent C-H bond for functionalization.

A more established route involves the iodination of a 2-cyclopropylaniline (B1360045) precursor. The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. With the C2 position occupied by the cyclopropyl group, the para position (C4) becomes the primary site for electrophilic iodination. A variety of reagents and conditions have been developed for the selective iodination of anilines, which are applicable to this strategy. researchgate.netresearchgate.netresearchgate.net

Several effective iodinating systems are available:

Iodine and Sodium Bicarbonate: A straightforward method where aniline is treated with iodine in the presence of a mild base like sodium bicarbonate. guidechem.com

Iodine Monochloride (ICl): This reagent can be used for the iodination of acetanilide (B955), the acetyl-protected form of aniline, followed by hydrolysis to yield the iodoaniline. prepchem.com

Hypervalent Iodine Reagents: Systems such as (diacetoxyiodo)benzene (B116549) (PIDA) in combination with ammonium (B1175870) iodide can form acetyl hypoiodite (B1233010) in situ, providing a clean and efficient method for para-iodination. researchgate.net

Silver Salts and Iodine: The combination of iodine with silver salts like Ag2SO4 can be used to iodinate anilines, often yielding the para-iodinated product as the major isomer. nih.gov

| Iodinating System | Typical Conditions | Selectivity | Key Features |

|---|---|---|---|

| I₂ / NaHCO₃ | Aqueous medium, vigorous stirring | Primarily para-substitution | Traditional method, uses elemental iodine. guidechem.com |

| Iodine Monochloride (ICl) | Glacial acetic acid, often on protected aniline | High para-selectivity | Effective for acetanilides, followed by hydrolysis. prepchem.com |

| PIDA / NH₄I | Mild reaction conditions | High para-selectivity for free anilines | Forms acetyl hypoiodite in situ as the active halogenating species. researchgate.net |

| Ag₂SO₄ / I₂ | Ethanol | Yields para-iodoaniline as the major product | Silver salts can facilitate iodination. nih.gov |

Convergent synthesis involves preparing two or more fragments of the target molecule separately before joining them. For this compound, this could involve a palladium-catalyzed cross-coupling reaction. For instance, a derivative of 2-cyclopropylaniline (e.g., a boronic acid) could be coupled with a functionalized 4-iodoaniline derivative. Functionalized magnesiated aniline derivatives, prepared via bromine- or iodine-magnesium exchange, are effective nucleophiles in palladium-catalyzed cross-coupling reactions with aryl iodides after transmetallation with ZnBr₂. houstonmethodist.org This approach allows for the modular construction of the target molecule from well-defined building blocks.

Preparation of Key Intermediate Scaffolds for this compound Synthesis

The success of the synthetic strategies described above relies on the efficient preparation of key intermediates. These include cyclopropyl-substituted anilines and various functionalized iodoanilines.

The synthesis of anilines bearing a cyclopropyl group is a critical step for routes involving subsequent iodination. Several methods exist for their preparation:

Palladium-Catalyzed Amination: One common approach is the palladium-catalyzed amination of an aryl bromide (e.g., 2-bromocyclopropylbenzene) with a source of ammonia (B1221849) or the coupling of an aryl bromide with cyclopropylamine. researchgate.net

From Donor-Acceptor Cyclopropanes: A Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with anilines can lead to γ-amino esters, which can be further transformed. mdpi.com This methodology provides a route to functionalized aniline derivatives.

General Cyclopropanation Methods: Classical cyclopropanation methods, such as those involving metal-catalyzed reactions of diazo compounds on olefins or Michael-initiated ring closures, can be adapted to synthesize precursors that are later converted to cyclopropyl anilines. acs.org

The preparation of iodoaniline intermediates is well-established, providing the necessary scaffolds for subsequent cyclopropylation or other functionalization.

For 4-Iodoaniline:

Direct Iodination of Aniline: Aniline can be directly iodinated using iodine and sodium bicarbonate in water. guidechem.com Another method employs iodine and hydrogen peroxide. guidechem.com

From Acetanilide: A common two-step process involves the iodination of acetanilide with iodine monochloride in acetic acid to produce 4-iodoacetanilide, which is then hydrolyzed with hydrochloric acid to give 4-iodoaniline. prepchem.com

For 2-Iodoanilines:

Decarboxylative Iodination: A practical and regioselective method for synthesizing 2-iodoanilines involves the decarboxylative iodination of readily available anthranilic acids (2-aminobenzoic acids). rsc.org This transition-metal-free process uses potassium iodide (KI) and iodine (I₂) under oxygen, offering good yields and high functional group tolerance. rsc.orgrsc.org

Diazotization-Iodination: The classical Sandmeyer-type reaction, involving diazotization of an ortho-substituted aniline (e.g., o-nitroaniline) followed by treatment with potassium iodide, is a traditional route. google.com The resulting o-iodonitrobenzene can then be reduced to 2-iodoaniline (B362364). google.com

| Intermediate | Starting Material(s) | Synthetic Method | Reference(s) |

|---|---|---|---|

| 2-Cyclopropylaniline | Aryl Bromide, Cyclopropylamine | Pd-catalyzed amination | researchgate.net |

| 4-Iodoaniline | Aniline, Iodine, NaHCO₃ | Direct electrophilic iodination | guidechem.com |

| 4-Iodoaniline | Acetanilide, ICl | Iodination followed by hydrolysis | prepchem.com |

| 2-Iodoaniline | Anthranilic Acid, KI, I₂ | Decarboxylative iodination | rsc.orgrsc.org |

Advanced Protecting Group Strategies in Aminoarene Functionalization

The synthesis of complex substituted anilines, such as this compound, necessitates a sophisticated approach to the protection and deprotection of the amino group. The inherent reactivity of the aniline core, being highly susceptible to oxidation and uncontrolled electrophilic substitution, requires the temporary installation of a protecting group. organic-chemistry.orgresearchgate.net This strategy serves a dual purpose: it moderates the reactivity of the aromatic ring and, crucially, can direct subsequent functionalization to specific positions. wikipedia.orgorganic-chemistry.org Advanced strategies in this field focus on the development and application of protecting groups that offer high yields, chemoselectivity, and orthogonality, allowing for sequential and site-selective modifications of the aniline scaffold. jocpr.comfiveable.menih.gov

The selection of an appropriate protecting group is paramount and is dictated by its ability to withstand the reaction conditions of subsequent synthetic steps while being readily cleavable without affecting the newly introduced functionalities. nih.gov In the context of synthesizing this compound, the protecting group must facilitate ortho-functionalization for the introduction of the cyclopropyl group and remain stable during the subsequent para-iodination.

A key strategy for achieving ortho-functionalization of anilines is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.orgbaranlab.org This powerful technique utilizes a Directed Metalation Group (DMG) to chelate with an organolithium reagent, thereby directing deprotonation to the adjacent ortho position. organic-chemistry.org Several N-based protecting groups have been effectively employed as DMGs in aniline chemistry.

Commonly used protecting groups that also function as effective DMGs include carbamates, such as tert-butoxycarbonyl (Boc), and amides, such as the pivaloyl group. researchgate.netharvard.edu These groups can be readily introduced onto the aniline nitrogen and are sufficiently Lewis basic to direct lithiation to the C2 position. Following lithiation, the resulting aryllithium species can be quenched with an appropriate electrophile to introduce the desired substituent. For the synthesis of a 2-cyclopropyl precursor, this would involve reaction with a cyclopropylating agent.

The table below summarizes key characteristics of common protecting groups used as DMGs in aniline functionalization.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Directing Ability for DoM |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) | Good |

| Pivaloyl | Piv | Pivaloyl chloride | Strong acid or base | Good |

| N,N-Diisopropylformamidine | DIFA | N,N-Diisopropylformamide dimethyl acetal | Acidic hydrolysis | Excellent |

Following the successful ortho-functionalization, the subsequent para-iodination requires careful consideration of the protecting group's stability and its influence on the electronic properties of the aniline ring. Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. researchgate.netcommonorganicchemistry.com Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an activating agent are frequently employed. researchgate.netcommonorganicchemistry.com

The protecting group plays a crucial role in this step as well. It deactivates the ring sufficiently to prevent over-iodination and directs the incoming electrophile to the para-position, which is sterically accessible and electronically favored. The presence of a bulky protecting group at the nitrogen atom can further enhance the selectivity for the para-position by sterically hindering the ortho-positions.

An orthogonal protecting group strategy is particularly valuable in the synthesis of polysubstituted anilines. jocpr.comfiveable.menih.gov This approach involves the use of multiple protecting groups that can be removed under distinct conditions. For example, if other functional groups in the molecule are acid-sensitive, a protecting group that can be cleaved under basic or hydrogenolytic conditions would be chosen for the aniline nitrogen. This ensures that the deprotection of the amino group does not interfere with other parts of the molecule.

The development of novel protecting groups and their application in directed functionalization continues to be an active area of research. For instance, transient directing groups that are installed, direct the functionalization, and are removed in a one-pot sequence offer an elegant and efficient approach to the synthesis of complex anilines. organic-chemistry.orgnih.gov

Reactivity and Transformational Chemistry of 2 Cyclopropyl 4 Iodoaniline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient construction of complex molecular architectures from readily available precursors. For 2-cyclopropyl-4-iodoaniline, the aryl iodide bond is the primary site of reactivity in these transformations, readily undergoing oxidative addition to a palladium(0) species, which is the first step in most cross-coupling catalytic cycles.

The formation of new carbon-carbon bonds is a cornerstone of synthetic chemistry, enabling the assembly of complex carbocyclic and heterocyclic frameworks. This compound is a suitable substrate for several such palladium-catalyzed transformations.

The Heck reaction typically involves the coupling of an aryl halide with an alkene to form a substituted alkene. In the case of substrates like this compound, the initial Heck coupling product can be designed to undergo a subsequent intramolecular cyclization, leading to the formation of complex heterocyclic systems. This cascade approach is a powerful strategy for rapidly building molecular complexity.

While specific examples detailing Heck-type cascades starting from this compound are not extensively documented in readily accessible literature, the 2-iodoaniline (B362364) scaffold is known to participate in such sequences. The general mechanism involves the initial palladium-catalyzed coupling with a suitably functionalized alkene. The resulting intermediate, containing both the aniline (B41778) nitrogen and a newly introduced tether, can then undergo an intramolecular cyclization, often also palladium-catalyzed, to yield polycyclic structures. The selectivity and success of these cascade reactions are often controlled by the choice of palladium catalyst, ligands, and reaction conditions.

Table 1: Illustrative Example of a Heck-Type Cascade Reaction with a 2-Iodoaniline Derivative Note: This table presents a representative transformation for the 2-iodoaniline scaffold to illustrate the Heck-type cascade cyclization. The specific conditions and yield may vary for this compound.

| Reactant A | Reactant B | Catalyst System | Base / Solvent | Product | Yield (%) |

| 2-Iodoaniline | N-Allyl-2-butenamide | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | Dihydropyrroloquinolinone derivative | ~75% |

The Sonogashira coupling is a highly reliable method for forming a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. For 2-aminoaryl iodides like this compound, this reaction is particularly valuable as the resulting 2-alkynyl-aniline intermediate is a perfect precursor for subsequent intramolecular cyclization (annulation) to form indole (B1671886) heterocycles. chiralen.com

The typical reaction involves coupling this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and a base (e.g., an amine like triethylamine). The resulting 2-cyclopropyl-4-iodo-(2-alkynyl)aniline can then cyclize, often under the same reaction conditions or with gentle heating, via attack of the aniline nitrogen onto the alkyne, to produce a substituted indole. This tandem Sonogashira coupling-annulation sequence provides a direct and efficient route to valuable indole frameworks. chiralen.com

Table 2: Representative Conditions for Sonogashira Coupling-Annulation of 2-Iodoanilines Note: This table illustrates a general procedure for the synthesis of indoles from 2-iodoanilines. The specific conditions and yield have not been reported for this compound.

| Reactant A | Reactant B | Catalyst System | Base / Solvent | Product | Yield (%) |

| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 2-Phenylindole | ~90% |

| 2-Iodo-4-methylaniline | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine / DMF | 2-Butyl-5-methylindole | ~85% |

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, involving the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives. researchgate.net

This compound is an excellent candidate for Suzuki-Miyaura coupling. The reaction would involve treating the iodoaniline with an aryl, heteroaryl, or alkyl boronic acid in the presence of a palladium catalyst and a base. This transformation would yield 4-substituted-2-cyclopropylaniline derivatives, providing a powerful method for introducing diverse substituents at the 4-position. The efficiency of the coupling can be influenced by the choice of ligand, base, and solvent system, with modern catalyst systems showing high efficacy for coupling even challenging substrates. researchgate.net

Table 3: Illustrative Conditions for Suzuki-Miyaura Coupling of o-Haloanilines Note: This table provides general conditions for Suzuki-Miyaura reactions on the o-haloaniline scaffold. Specific data for this compound is not available in the surveyed literature.

| Reactant A | Reactant B | Catalyst System | Base / Solvent | Product | Yield (%) |

| 2-Bromoaniline | Phenylboronic acid | CataXCium A Pd G3 | K₃PO₄ / Dioxane-H₂O | 2-Aminobiphenyl | ~95% |

| 2-Iodoaniline | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene-EtOH-H₂O | 2-Amino-4'-methoxybiphenyl | ~88% |

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (CO) into an organic molecule. A particularly elegant application of this chemistry is the carbonylative cyclization of 2-iodoanilines with terminal alkynes to produce quinolin-4-ones. This reaction is a type of carbonylative Sonogashira coupling followed by an annulation step.

The reaction proceeds via the initial formation of a 2-amino-alkynoyl palladium complex, which is generated from the 2-iodoaniline, carbon monoxide, the alkyne, and the palladium catalyst. This intermediate then undergoes intramolecular cyclization, where the amino group attacks the activated alkyne, leading to the formation of the quinolin-4-one ring system. This method provides a convergent and efficient route to a key heterocyclic core found in many biologically active compounds. Given the well-established nature of this reaction for a wide range of 2-iodoanilines, this compound is expected to be a highly competent substrate for this transformation, yielding 8-cyclopropyl-6-substituted-quinolin-4-ones.

Table 4: General Scheme for Carbonylative Quinolinone Synthesis Note: This table outlines the expected transformation for this compound based on established methods for other 2-iodoanilines.

| Reactant A | Reactant B | CO Source | Catalyst System | Product |

| This compound | Terminal Alkyne (R-C≡CH) | CO gas or Mo(CO)₆ | PdCl₂(PPh₃)₂ | 8-Cyclopropyl-2-R-quinolin-4(1H)-one |

The Buchwald-Hartwig amination and related C-O coupling reactions are powerful palladium-catalyzed methods for forming aryl-nitrogen and aryl-oxygen bonds, respectively. These reactions are crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. The aryl iodide moiety of this compound makes it an ideal substrate for these transformations.

The Buchwald-Hartwig amination would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This would result in the formation of a diarylamine or an N-alkyl-N-arylamine. Similarly, coupling with an alcohol or phenol (B47542) under analogous conditions would yield the corresponding diaryl ether or alkyl aryl ether. While the substrate's own amino group could potentially interfere or lead to self-coupling under certain conditions, modern, highly selective catalyst systems are often capable of facilitating the desired intermolecular coupling with high efficiency.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides Note: This table presents typical conditions for the C-N coupling of aryl iodides. The application to this compound as the electrophile has not been specifically reported.

| Reactant A | Reactant B | Catalyst System | Base / Solvent | Product | Yield (%) |

| Iodobenzene | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ / Toluene | 4-Phenylmorpholine | ~98% |

| 4-Iodotoluene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ / Toluene | 4-Methyl-N-phenylaniline | ~92% |

C-N and C-O Bond Forming Reactions

Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a strained three-membered ring that can participate in unique chemical transformations, most notably ring-opening reactions. However, its stability allows it to remain intact under a wide range of synthetic conditions.

The inherent strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to cleavage under various conditions, including radical, transition-metal-catalyzed, and acid-initiated pathways. nih.govresearchgate.net

Radical ring-opening is a common pathway for aryl cyclopropanes. nih.govbeilstein-journals.org This process can be initiated by photoredox catalysis or radical initiators. nih.govscilit.com The reaction typically proceeds via the formation of a cyclopropyl-substituted radical, which rapidly undergoes ring-opening to generate a more stable, delocalized alkyl radical intermediate. nih.govbeilstein-journals.org This intermediate can then be trapped or participate in subsequent cyclization or functionalization steps. nih.govbeilstein-journals.org

Transition metal-catalyzed ring-opening offers another route to functionalize the cyclopropyl group. nih.gov Metals such as nickel, palladium, or gold can activate the C-C bonds of the cyclopropane, leading to cleavage and the formation of metallacyclic intermediates. nih.govbeilstein-journals.orgresearchgate.net These intermediates can then undergo further reactions like cross-coupling or reductive elimination to yield 1,3-difunctionalized products. nih.govresearchgate.net

| Reaction Type | Initiator/Catalyst | Key Intermediate | Typical Outcome |

|---|---|---|---|

| Radical Ring-Opening | Photoredox catalyst, radical initiators (e.g., DTBP) | Alkyl radical (after ring cleavage) | 1,3-difunctionalization, cyclization |

| Transition Metal-Catalyzed | Ni, Pd, Au, Rh complexes | Metallacyclobutane or related organometallic species | Cross-coupling, difunctionalization |

| Acid-Catalyzed | Brønsted or Lewis acids (e.g., PTSA) | Carbocation | Rearrangement, domino cyclization |

Despite its potential for ring-opening, the cyclopropyl moiety is robust and remains intact during many common synthetic transformations performed on other parts of the this compound molecule. This stability is particularly evident in the numerous transition metal-catalyzed cross-coupling reactions directed at the C-I bond.

Standard palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Stille couplings, which are routine for aryl iodides, can be performed on this compound without disrupting the three-membered ring. organic-chemistry.orgnih.gov The conditions for these reactions—typically involving a palladium catalyst, ligands, a base, and a coupling partner (e.g., boronic acids, alkenes, alkynes, or organostannanes)—are generally mild enough to avoid cyclopropane cleavage. The successful application of Buchwald-Hartwig amination and Ullmann condensation, as discussed previously, further demonstrates the resilience of the cyclopropyl group under these widely used catalytic conditions. wikipedia.orgwikipedia.org This integrity allows for the sequential functionalization of the molecule, first at the aryl iodide position, followed by potential modifications of the amino group, all while retaining the valuable cyclopropyl substituent.

Chemistry Involving the Amino Group

The primary amino group (-NH₂) on the aromatic ring is a versatile functional handle, acting as a nucleophile and a base. Its reactivity allows for the straightforward synthesis of amides, sulfonamides, and other nitrogen-containing derivatives.

The amino group of this compound readily undergoes acylation upon reaction with acylating agents such as acyl chlorides or anhydrides. chemistrysteps.comgoogle.com This reaction typically occurs in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct, yielding the corresponding N-aryl amide. chemistrysteps.com Acylation is often used not only to synthesize amide derivatives but also to temporarily protect the amino group. chemistrysteps.comlibretexts.org The resulting amide is a less powerful activating group in electrophilic aromatic substitution compared to the free amine, which can be advantageous for controlling selectivity in subsequent reactions. chemistrysteps.comlibretexts.org

Similarly, sulfonylation is achieved by treating the aniline with a sulfonyl chloride (e.g., toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. libretexts.org This reaction produces a sulfonamide, a functional group prevalent in many pharmaceutically active compounds. The resulting sulfonamides are stable compounds and, like amides, modulate the electronic properties of the aromatic ring. libretexts.org

| Reaction | Reagent | Product Class | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Pyridine, Et₃N) |

| Acylation | Acid Anhydride ((R-CO)₂O) | Amide | Base or neat |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., Pyridine, NaOH) |

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the directing and activating effects of the substituents present: the amino (-NH₂), cyclopropyl, and iodo groups. The amino group is a powerful activating group and is ortho, para-directing. wikipedia.org The cyclopropyl group is also an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the iodo group is a deactivating group but is also ortho, para-directing.

In the case of this compound, the positions available for substitution are C3, C5, and C6. The powerful activating and directing effect of the amino group at C1, along with the activating effect of the cyclopropyl group at C2, would strongly favor substitution at the C6 position, which is ortho to the amino group and meta to the iodo group. Substitution at the C3 and C5 positions would be less favored due to steric hindrance from the adjacent cyclopropyl and iodo groups, respectively, and being meta to the strongly activating amino group.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the expected outcomes for common EAS reactions can be predicted based on the principles of physical organic chemistry.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product |

| Halogenation (Bromination) | Br₂/FeBr₃ | 2-Bromo-6-cyclopropyl-4-iodoaniline |

| Nitration | HNO₃/H₂SO₄ | 2-Cyclopropyl-4-iodo-6-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | 3-Cyclopropyl-5-iodo-2-aminobenzenesulfonic acid |

Note: The predicted products are based on the directing effects of the substituents. Experimental verification is required.

Hypervalent Iodine Chemistry and Oxidative Transformations

The presence of an iodine atom on the aromatic ring of this compound allows for its participation in hypervalent iodine chemistry. Hypervalent iodine compounds are valuable reagents in organic synthesis, acting as powerful oxidants and facilitating a variety of chemical transformations. sci-hub.se

Formation of this compound-Derived Hypervalent Iodine(III) Species

Aryl iodides can be oxidized to form stable hypervalent iodine(III) species, such as (diacetoxyiodo)arenes. organic-chemistry.org While the synthesis of a hypervalent iodine(III) reagent specifically from this compound is not detailed in the available literature, the general methodology for the oxidation of iodoarenes can be applied.

The oxidation of this compound would likely be carried out using a strong oxidizing agent in the presence of a suitable ligand source. For example, treatment with peracetic acid in acetic acid, or with reagents like sodium perborate (B1237305) in acetic acid, would be expected to yield the corresponding (diacetoxyiodo)arene. organic-chemistry.org

Table 2: Generalized Reaction for the Formation of a Hypervalent Iodine(III) Species from an Aryl Iodide

| Starting Material | Oxidizing Agent/Ligand Source | General Product |

| Ar-I | CH₃CO₃H / CH₃COOH | Ar-I(OAc)₂ |

Applying this to this compound, the expected product would be 1-(diacetoxyiodo)-2-cyclopropyl-4-aminobenzene. However, the presence of the reactive amino group might lead to side reactions or require protection prior to the oxidation of the iodine center.

Ligand Coupling and Arylation Reactions Mediated by Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, particularly diaryliodonium salts, are excellent arylating agents in a variety of organic reactions, often proceeding under metal-free conditions. beilstein-journals.org These reactions involve the transfer of an aryl group from the iodine(III) center to a nucleophile.

A hypervalent iodine(III) species derived from this compound could potentially be used to synthesize unsymmetrical diaryliodonium salts. These salts could then serve as reagents for the arylation of a wide range of nucleophiles, including amines, phenols, and carbon nucleophiles. beilstein-journals.orgdiva-portal.org

The general strategy for the synthesis of diaryliodonium salts involves the reaction of an aryl iodide with an arene under oxidative conditions, or the reaction of a pre-formed hypervalent iodine(III) compound with an organometallic reagent (e.g., an organoboron or organotin compound). diva-portal.org

While specific examples involving a hypervalent iodine reagent derived from this compound are not reported, the established reactivity of diaryliodonium salts suggests its potential utility in arylation reactions. The efficiency and selectivity of the aryl group transfer would depend on the electronic and steric properties of the aryl groups attached to the iodine atom and the nature of the nucleophile. beilstein-journals.org

2 Cyclopropyl 4 Iodoaniline As a Strategic Building Block in Complex Molecule Synthesis

Construction of Heterocyclic Architectures

The strategic placement of the amino, iodo, and cyclopropyl (B3062369) groups in 2-cyclopropyl-4-iodoaniline provides a versatile platform for the synthesis of a wide range of nitrogen-containing heterocycles. The iodo group serves as a convenient handle for various cross-coupling reactions, while the amino group can participate in cyclization cascades, and the cyclopropyl moiety can influence the regioselectivity and electronic properties of the reactions.

Synthesis of Quinoline (B57606) and Quinolinone Derivatives

The synthesis of quinoline and quinolinone cores, which are prevalent in numerous biologically active compounds, can be efficiently achieved using this compound. Palladium-catalyzed annulation reactions with alkynes represent a powerful strategy for constructing the quinoline framework. For instance, the reaction of a 2-iodoaniline (B362364) derivative with a propargyl alcohol in the presence of a palladium catalyst can yield 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org This methodology is adaptable to this compound, offering a direct route to quinolines bearing a cyclopropyl group at the 2-position.

Quinolinone derivatives can be accessed through palladium-catalyzed carbonylative cyclization reactions. The reaction of 2-iodoanilines with terminal acetylenes under a carbon monoxide atmosphere, often facilitated by a palladium catalyst, leads to the formation of quinolin-4-ones. mdpi.com Milder conditions for this transformation have been developed, enhancing its applicability. mdpi.com

A notable example involves a palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as the oxidant to construct 2,3-disubstituted quinolines. organic-chemistry.org This approach highlights the versatility of palladium catalysis in quinoline synthesis from aniline (B41778) derivatives.

Indole (B1671886) Synthesis and Derivatives

The synthesis of indoles, another critical heterocyclic motif in medicinal chemistry, is a well-established application of 2-iodoaniline derivatives. A common and effective strategy involves a two-step sequence: a Sonogashira cross-coupling reaction between the 2-iodoaniline and a terminal alkyne, followed by a cyclization of the resulting 2-alkynylaniline intermediate. nih.govresearchgate.net

Specifically, the synthesis of 2-cyclopropyl-1H-indole has been demonstrated starting from 2-(cyclopropylethynyl)aniline. mdpi.com This precursor is readily prepared via a Sonogashira coupling of this compound with a suitable acetylene (B1199291) source. The subsequent cyclization can be promoted by various catalysts or reagents, including palladium complexes. mdpi.com The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has also been reported to facilitate this cyclization, providing 2-substituted indoles in good yields. nih.gov

This sequential Sonogashira coupling and cyclization strategy offers a modular and efficient route to a variety of substituted indoles, where the diversity of the final product is dictated by the choice of the alkyne coupling partner.

Other Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the synthesis of other nitrogen-containing heterocycles beyond quinolines and indoles. The inherent functionalities of the molecule allow for its participation in various cycloaddition and annulation reactions to construct diverse heterocyclic rings. For example, the amino group can act as a nucleophile in reactions designed to build five, six, or even larger membered rings. The iodo group facilitates the introduction of various substituents that can then be elaborated into different heterocyclic systems.

Integration into Polycyclic and Fused Ring Systems

The construction of polycyclic and fused ring systems is a significant area of organic synthesis, often leading to molecules with complex three-dimensional structures and interesting biological activities. This compound can serve as a key starting material for the synthesis of such intricate frameworks.

A powerful tool for the formation of cyclic structures is the intramolecular Heck reaction. wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org By first attaching an appropriate alkenyl side chain to the amino group of this compound, a subsequent intramolecular Heck reaction can be employed to construct a new ring fused to the aniline core. This strategy allows for the creation of various polycyclic systems, with the size and nature of the fused ring being determined by the structure of the tethered alkene. The reaction is known for its high functional group tolerance, making it suitable for complex molecule synthesis. wikipedia.org

Role in the Design and Synthesis of Diverse Chemical Scaffolds

The unique combination of the cyclopropyl ring and the iodo-substituted aniline core makes this compound a valuable building block for the design and synthesis of diverse chemical scaffolds, particularly in the context of medicinal chemistry and drug discovery. The cyclopropyl group is a well-recognized "bioisostere" for a phenyl ring or a gem-dimethyl group and can impart favorable properties to a molecule, such as increased metabolic stability, improved potency, and reduced off-target effects. nih.gov

The iodo group provides a versatile handle for introducing a wide range of substituents through well-established cross-coupling methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. niper.gov.in

By strategically combining the inherent properties of the cyclopropyl and iodoaniline moieties with various synthetic transformations, a multitude of diverse and novel molecular architectures can be accessed. This versatility enables the generation of compound libraries with a high degree of structural complexity and diversity, which are essential for identifying new lead compounds in drug discovery programs.

Mechanistic Insights and Theoretical Investigations of 2 Cyclopropyl 4 Iodoaniline Reactions

Elucidation of Reaction Mechanisms for Key Transformations

The transformation of 2-cyclopropyl-4-iodoaniline is often centered around the reactivity of the carbon-iodine bond, particularly in transition metal-catalyzed processes. The elucidation of these mechanisms provides fundamental insights into how to control reaction outcomes.

Catalytic Cycles in Transition Metal-Mediated Processes

Transition metal catalysis is a cornerstone for the functionalization of aryl halides like this compound. mdpi.com Cross-coupling reactions, predominantly catalyzed by palladium, are among the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org A generalized catalytic cycle for these transformations involves a sequence of fundamental steps. researchgate.net

The process typically initiates with the oxidative addition of the C−I bond of this compound to a low-valent transition metal complex, such as Pd(0). This is often the rate-determining step. researchgate.net The high reactivity of the C−I bond makes this step relatively facile. This forms a square planar Pd(II) intermediate.

The subsequent step, transmetalation (in reactions like Suzuki or Stille coupling) or migratory insertion (in reactions like Heck or carbonylative couplings), involves the introduction of the coupling partner. In a Suzuki coupling, for example, an organoboron reagent transfers its organic group to the palladium center.

The final step is reductive elimination , where the two organic fragments on the palladium center couple and exit, forming the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. The unique properties of the iodide ligand can influence several steps in the catalytic cycle, from accelerating oxidative addition to stabilizing the metal center. rsc.org The presence of the amino and cyclopropyl (B3062369) groups can also modulate the electronic properties of the aryl ring, influencing the efficiency of these catalytic steps.

Intermediates and Transition State Analysis

The characterization of intermediates and the analysis of transition states are essential for a deep understanding of reaction mechanisms. For reactions involving this compound, these analyses are often performed using a combination of experimental techniques and computational chemistry. researchgate.net

In transition metal-catalyzed cross-coupling reactions, key intermediates include the initial π-complex formed between the catalyst and the aniline (B41778), the oxidative addition adduct (an organopalladium(II) species), and the intermediate formed after transmetalation. Transition state theory is used to calculate the energy barriers between these intermediates, providing insights into reaction kinetics and selectivity. mdpi.com

For instance, in a Heck reaction, the mechanism would involve the formation of a palladacycle intermediate. The stability of this intermediate and the energy of the subsequent β-hydride elimination transition state would determine the regioselectivity and stereoselectivity of the product. DFT studies on similar systems have been used to map out the potential energy surfaces of such reactions, identifying the lowest energy pathways. nih.gov

The cyclopropyl group itself can participate in reactions, such as ring-opening under certain conditions, which would proceed through distinct intermediates and transition states. researchgate.net For example, treatment of cyclopropyl ketones with specific reagents can lead to ring-opened enolates. While less common for the aniline derivative under standard cross-coupling conditions, the potential for such pathways highlights the need for careful mechanistic investigation.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. researchgate.netmdpi.com These studies complement experimental findings and offer predictive power in synthetic planning.

Electronic Structure and Reactivity Correlations

The reactivity of this compound is governed by its electronic structure, which is a composite of the effects of its three key functional groups. The amino group (−NH₂) is a strong electron-donating group, increasing the electron density of the aromatic ring. The cyclopropyl group also donates electron density to the π-system through its unique Walsh orbitals. Conversely, the iodine atom is electron-withdrawing via induction but can donate electron density through resonance.

Computational methods like Density Functional Theory (DFT) are used to model this electronic landscape. Analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. mdpi.com The HOMO is typically localized on the electron-rich aniline ring, indicating its susceptibility to electrophilic attack, while the LUMO often has significant contribution from the C−I bond, correlating with its role as the site for oxidative addition in catalytic cycles.

| Property | Aniline | 4-Iodoaniline (B139537) | This compound (Predicted Trends) |

|---|---|---|---|

| HOMO Energy (eV) | -5.21 | -5.35 | Higher (more reactive to electrophiles) |

| LUMO Energy (eV) | 1.02 | 0.55 | Lower (more susceptible to nucleophilic attack/oxidative addition at C-I) |

| HOMO-LUMO Gap (eV) | 6.23 | 5.90 | Smaller (indicative of higher reactivity) |

Note: Values for Aniline and 4-Iodoaniline are representative literature values. Trends for this compound are predicted based on substituent effects.

Conformational Analysis of the Cyclopropyl-Aniline Framework

The three-dimensional structure and conformational preferences of this compound influence its interactions and reactivity. The primary point of conformational flexibility is the rotation of the cyclopropyl group relative to the plane of the aniline ring. nih.gov

Computational studies on similar cyclopropyl-aromatic systems have shown that the most stable conformation is typically the "bisected" arrangement. researchgate.netuwlax.edu In this geometry, the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, with one C-H bond of the cyclopropyl group pointing towards the aromatic system. This orientation maximizes the electronic overlap between the cyclopropyl's Walsh orbitals and the aromatic π-system, leading to a stabilizing conjugation effect. mdpi.com The alternative "eclipsed" or "perpendicular" conformation, where a C-C bond of the cyclopropyl ring is in the plane of the aromatic ring, is generally higher in energy due to steric hindrance and reduced electronic stabilization.

| Conformer | Dihedral Angle (C-Cring-Caryl-Caryl) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Bisected (Stable) | ~90° | 0.0 | Maximal π-conjugation |

| Eclipsed (Transition State) | ~0° | ~2-4 | Steric hindrance, minimal conjugation |

Note: Energy values are typical for cyclopropylbenzene (B146485) systems and represent the rotational barrier.

Prediction of Regio- and Stereoselectivity in Synthetic Transformations

A significant application of computational chemistry is the prediction of reaction outcomes, particularly regio- and stereoselectivity. rsc.org For a molecule like this compound, this can be applied to various potential transformations.

For instance, in a directed C−H activation reaction, where the amino group could direct a metal catalyst to a nearby C−H bond, computational models can predict which C−H bond is most likely to react. beilstein-journals.org This is achieved by calculating the activation energies for the formation of different possible metallacycle intermediates. The pathway with the lowest energy barrier is the most likely to be observed experimentally. beilstein-journals.org Quantum mechanics-based workflows have shown high accuracy (often >90%) in correctly predicting the major regioisomer in such reactions. beilstein-journals.org

Similarly, if a reaction involves the chiral cyclopropyl group, computational analysis of the transition states leading to different stereoisomers can predict the stereochemical outcome. By comparing the Gibbs free energies of the diastereomeric transition states, one can determine the energetic preference for the formation of one stereoisomer over another. researchgate.net This predictive capability is invaluable for designing stereoselective syntheses and minimizing the need for extensive empirical screening of reaction conditions.

Advanced Spectroscopic Characterization Techniques for Mechanistic Studies

The study of reaction mechanisms involving this compound benefits significantly from the application of a suite of advanced spectroscopic techniques. These methods allow for the real-time monitoring of reactions and the structural characterization of transient species, providing a comprehensive picture of the transformation process.

NMR Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. In the context of this compound reactions, both ¹H and ¹³C NMR are pivotal for characterizing the starting material, any observable intermediates, and the final products.

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the cyclopropyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative about the substitution pattern on the aniline ring. The cyclopropyl protons typically appear in the upfield region of the spectrum and their splitting patterns can confirm the integrity of the cyclopropyl ring throughout a reaction.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. For instance, the carbon atom bonded to the iodine (C4) and the carbon atom bonded to the cyclopropyl group (C2) would have distinct chemical shifts that can be tracked during a chemical transformation.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may differ from experimental data.)

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | - |

| NH₂ | ~3.6 | - |

| Cyclopropyl-H (methine) | ~1.5 - 2.0 | - |

| Cyclopropyl-H (methylene) | ~0.5 - 1.0 | - |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-I | - | ~80 |

| Aromatic C-Cyclopropyl | - | ~130 |

| Other Aromatic C | - | ~115 - 140 |

| Cyclopropyl C (methine) | - | ~10 - 20 |

| Cyclopropyl C (methylene) | - | ~5 - 15 |

Infrared and UV-Vis Spectroscopy for Electronic Effects and Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for monitoring reaction progress and understanding the electronic properties of molecules.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. In this compound, characteristic IR absorption bands would be observed for the N-H stretches of the primary amine, C-N stretching, aromatic C-H and C=C stretching, and the vibrations associated with the cyclopropyl group. Changes in the position and intensity of these bands can be used to follow the consumption of the starting material and the formation of products. For example, if the amine group is modified during a reaction, the characteristic N-H stretching frequencies (typically around 3300-3500 cm⁻¹) will change or disappear.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Cyclopropyl C-H | Stretching | ~3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-I | Stretching | 500 - 600 |

UV-Vis Spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption bands in the UV region. The position and intensity of these bands are sensitive to the electronic structure of the molecule. Any reaction that alters the conjugation or the electronic nature of the substituents on the aniline ring will lead to a shift in the absorption maximum (λ_max). This property allows for the continuous monitoring of reaction kinetics by tracking the change in absorbance at a specific wavelength over time. For instance, the formation of a more extended conjugated system would result in a bathochromic (red) shift to a longer wavelength.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies for 2-Cyclopropyl-4-iodoaniline Chemistry

Traditional synthetic routes for complex anilines often rely on energy-intensive processes, hazardous reagents, and multi-step procedures that generate significant chemical waste. The future of this compound synthesis lies in the adoption of green chemistry principles to create more efficient, safer, and environmentally benign methodologies.

Key areas of development include:

Catalyst Innovation: Shifting from stoichiometric reagents to catalytic systems is paramount. This includes exploring earth-abundant metal catalysts as alternatives to precious metals for reactions like C-H activation, cyclopropanation, and iodination. For instance, developing catalytic systems that can directly introduce the cyclopropyl (B3062369) group onto an aniline (B41778) precursor would be a significant advancement.

Benign Solvents and Conditions: A major goal is to replace toxic organic solvents with greener alternatives like water or bio-based solvents. nih.gov Research into performing key synthetic transformations, such as the iodination or cyclopropanation steps, in aqueous media or under solvent-free conditions at ambient temperature and pressure would represent a substantial leap in sustainability. nih.gov

Electrochemical Synthesis: Electrosynthesis offers a powerful green alternative by using electrical current to drive reactions, replacing chemical oxidants or reductants. nih.gov Developing an electrochemical route for the synthesis of this compound could minimize waste and avoid hazardous reagents. Researchers at the University of Glasgow have demonstrated a method for creating anilines at room temperature using a redox mediator and an electrical current, which could be adapted for such complex targets. nih.gov

Exploration of Novel Reactivity Patterns and Catalytic Systems

The unique structural motifs of this compound—the strained cyclopropyl ring and the carbon-iodine bond—provide fertile ground for discovering novel chemical transformations and developing new catalytic systems.

Cyclopropyl Ring-Opening Reactions: The inherent strain of the cyclopropyl group makes it susceptible to ring-opening reactions. N-cyclopropylanilines, upon single-electron oxidation, can undergo irreversible ring-opening to form a distonic radical cation. nih.gov This unique reactivity can be harnessed in synthetic chemistry to create more complex acyclic structures. Future work will likely explore catalysts and conditions that can selectively trigger and control this ring-opening, leading to new families of compounds.

Advanced Cross-Coupling Reactions: The iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). While these are established methods, future research will focus on developing novel catalytic systems with higher efficiency, broader substrate scope, and lower catalyst loadings. Palladium-catalyzed reactions, in particular, are a powerful tool for forming new carbon-carbon and carbon-nitrogen bonds using iodoaniline precursors. researchgate.net

Development of Chiral Catalysts: The aniline backbone can be modified to create new chiral ligands and organocatalysts. For example, chiral iodoaniline-lactate based catalysts have been synthesized and shown to be effective in the α-functionalization of ketones. acs.org Future research could utilize this compound as a starting point for a new class of chiral catalysts, where the cyclopropyl group could influence the steric and electronic environment of the catalytic center.

Photoredox Catalysis: The carbon-iodine bond can be susceptible to cleavage under photoredox conditions, opening up avenues for radical-based reactions. Exploring the photochemistry of this compound could lead to novel methods for C-C and C-heteroatom bond formation under mild, light-driven conditions.

Advanced Applications in Functional Materials and Chemical Biology Probes

The distinct properties of the iodo and cyclopropyl groups make this compound an attractive building block for creating advanced materials and sophisticated biological tools.

Functional Materials: The iodine atom allows for the covalent attachment of the molecule to surfaces and polymers. For instance, 4-iodoaniline (B139537) has been used to prepare phenyl-functionalized graphene oxide, modifying its material properties. tandfonline.com Similarly, this compound could be used to create novel functionalized nanomaterials with tailored electronic or physical properties. The aniline moiety itself is a precursor to conductive polymers like polyaniline, which have applications in anti-corrosion and anti-fouling coatings. mdpi.com

Medicinal Chemistry Scaffolds: The cyclopropyl group is a highly valued substituent in medicinal chemistry. It can enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational constraints. nih.govacs.org The this compound scaffold can serve as a starting point for the synthesis of new drug candidates, particularly in areas like oncology, where iodoanilines have been used in the development of anti-cancer agents. nih.gov

Chemical Biology Probes: N-cyclopropylanilines have been developed as chemical probes to study the oxidative properties of photosensitizers in environmental science. researchgate.net The irreversible ring-opening of the cyclopropyl group after oxidation provides a clear and measurable signal. Derivatives of this compound could be designed as next-generation probes for studying oxidative stress in biological systems, with the iodo-group providing a site for attaching reporter tags or linking to biomolecules.

Synergistic Approaches Combining Synthesis and Computational Design

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for accelerating the discovery and optimization of new chemical entities and reactions based on the this compound scaffold.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing deep mechanistic insights that are difficult to obtain experimentally. acs.orgacs.org This understanding can guide the optimization of reaction conditions to improve yields and selectivity for the synthesis and subsequent reactions of this compound.

Predictive Modeling and Catalyst Design: Computational methods can predict the electronic and steric properties of potential catalysts and ligands. In silico screening of virtual libraries of catalysts can identify promising candidates for challenging transformations, reducing the time and resources spent on empirical screening. nih.gov This approach can be applied to design new catalysts specifically tailored for the unique reactivity of this compound.

In Silico Drug Design: The principles of rational drug design can be applied to the this compound core. By modeling the interactions of virtual derivatives with the active sites of biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted activity and best pharmacological profiles. nih.govstmjournals.com This synergy between computational prediction and experimental validation streamlines the drug discovery process. acs.org

常见问题

Basic Research Questions

What synthetic routes are optimal for preparing 2-Cyclopropyl-4-iodoaniline, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Route Selection : Prioritize Ullmann coupling or Buchwald-Hartwig amination due to the iodine substituent’s reactivity. Cyclopropyl groups may require steric considerations in ligand selection (e.g., bulky phosphines) to avoid side reactions .

- Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, a 2^3 factorial design can evaluate interactions between temperature (80–120°C), catalyst (Pd(OAc)₂ vs. CuI), and solvent (DMF vs. toluene) .

- Yield Tracking : Tabulate yields under varied conditions (Table 1):

| Condition Set | Temp (°C) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | Pd(OAc)₂ | DMF | 62 |

| 2 | 100 | CuI | Toluene | 48 |

Key Reference : Experimental design frameworks from and .

Which spectroscopic techniques are most reliable for characterizing this compound, and how do substituents influence spectral interpretation?

Methodological Answer:

- ¹H/¹³C NMR : Cyclopropyl groups cause distinct splitting patterns due to ring strain and anisotropic effects. The iodine atom induces deshielding in adjacent protons (~0.5 ppm upfield shift) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm molecular ion [M+H]⁺ at m/z 259.02 (C₉H₁₀IN). Fragmentation patterns may show loss of NH₂ (17 Da) or I (127 Da) .

- IR Spectroscopy : Monitor N-H stretches (~3400 cm⁻¹) and C-I vibrations (~500 cm⁻¹). Cyclopropyl C-C stretches appear at ~1650 cm⁻¹ .

Validation : Cross-reference with analogous compounds in .

How does the stability of this compound vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC.

- Degradation Pathways : Photolysis (UV light) may cleave the C-I bond, forming 2-cyclopropylaniline. Hydrolysis under acidic conditions could protonate the amine, reducing reactivity .

- Storage Recommendations : Store in amber vials under inert atmosphere (-20°C) to minimize iodine loss .

Advanced Research Questions

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states. For example, calculate activation energies for Suzuki-Miyaura coupling with phenylboronic acid. Cyclopropyl strain may lower ΔG‡ by 5–8 kcal/mol compared to non-strained analogs .

- Solvent Effects : COSMO-RS simulations can predict solvation energies in polar aprotic solvents (e.g., DMF vs. THF) .

Data Interpretation : Compare computed vs. experimental yields to validate models.

What strategies resolve contradictions in reported catalytic activities of this compound?

Methodological Answer:

- Systematic Replication : Repeat studies under standardized conditions (e.g., fixed catalyst/substrate ratio, inert atmosphere) to isolate variables .

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design flaws (e.g., unaccounted moisture sensitivity) .

- Meta-Analysis : Pool data from 5+ studies to calculate effect sizes (Cohen’s d) for catalytic efficiency .

Example : Conflicting yields (45% vs. 70%) may stem from trace oxygen in reaction vessels .

How do steric and electronic effects of the cyclopropyl group influence regioselectivity in C–N bond formation?

Methodological Answer:

- Steric Maps : Generate van der Waals surface maps (Avogadro software) to visualize steric hindrance near the iodine and amine groups .

- Kinetic Isotope Effects (KIEs) : Compare kH/kD in deuteration experiments to probe electronic vs. steric control .

- Case Study : In Pd-catalyzed amination, cyclopropyl groups increase ortho selectivity by 20% due to steric steering .

What ethical and safety protocols are critical when handling this compound in biological assays?

Methodological Answer:

- Toxicity Screening : Perform Ames tests for mutagenicity and LC₅₀ assays (e.g., using Daphnia magna) .

- Ethical Compliance : Obtain IRB approval for cell-based studies (declare compound concentration ranges and exposure times) .

- Waste Disposal : Neutralize iodine-containing waste with Na₂S₂O₃ to prevent environmental release .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。